3-Bromo-4-fluoro-5-nitrobenzene-1-sulfonamide 3-Bromo-4-fluoro-5-nitrobenzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18050273
InChI: InChI=1S/C6H4BrFN2O4S/c7-4-1-3(15(9,13)14)2-5(6(4)8)10(11)12/h1-2H,(H2,9,13,14)
SMILES:
Molecular Formula: C6H4BrFN2O4S
Molecular Weight: 299.08 g/mol

3-Bromo-4-fluoro-5-nitrobenzene-1-sulfonamide

CAS No.:

Cat. No.: VC18050273

Molecular Formula: C6H4BrFN2O4S

Molecular Weight: 299.08 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-4-fluoro-5-nitrobenzene-1-sulfonamide -

Specification

Molecular Formula C6H4BrFN2O4S
Molecular Weight 299.08 g/mol
IUPAC Name 3-bromo-4-fluoro-5-nitrobenzenesulfonamide
Standard InChI InChI=1S/C6H4BrFN2O4S/c7-4-1-3(15(9,13)14)2-5(6(4)8)10(11)12/h1-2H,(H2,9,13,14)
Standard InChI Key IQGSDZWURBFNMK-UHFFFAOYSA-N
Canonical SMILES C1=C(C=C(C(=C1[N+](=O)[O-])F)Br)S(=O)(=O)N

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

The compound has the molecular formula C₆H₄BrFN₂O₄S and a molecular weight of 299.08 g/mol . Its structure combines electron-withdrawing groups (Br, F, NO₂) with the sulfonamide moiety, creating a polarized aromatic system conducive to nucleophilic and electrophilic reactions.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₆H₄BrFN₂O₄S
Molecular Weight299.08 g/mol
IUPAC Name3-Bromo-4-fluoro-5-nitrobenzenesulfonamide
CAS Number1805502-38-8

Spectroscopic Characterization

  • NMR: The presence of bromine and fluorine induces distinct splitting patterns in ¹H and ¹³C NMR spectra. The nitro group deshields adjacent protons, appearing as a singlet near δ 8.5 ppm.

  • IR: Stretching vibrations for NO₂ (∼1520 cm⁻¹), SO₂ (∼1160 cm⁻¹), and NH₂ (∼3300 cm⁻¹) are observed .

  • Mass Spectrometry: The molecular ion peak at m/z 299.08 confirms the molecular weight, with fragmentation patterns revealing losses of Br (79.9 Da) and NO₂ (46 Da) .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves a multi-step sequence starting from commercially available precursors:

  • Nitration: 4-Bromo-1-fluoro-2-nitrobenzene is treated with concentrated HNO₃/H₂SO₄ to introduce the nitro group at the meta position .

  • Sulfonation: The intermediate undergoes sulfonation using chlorosulfonic acid (ClSO₃H), yielding 3-bromo-4-fluoro-5-nitrobenzenesulfonyl chloride .

  • Amination: Reaction with aqueous ammonia replaces the chloride with an amine group, forming the sulfonamide.

Table 2: Key Synthetic Intermediates

IntermediateRoleReference
4-Bromo-1-fluoro-2-nitrobenzeneNitration precursor
3-Bromo-4-fluoro-5-nitrobenzenesulfonyl chlorideSulfonation product

Optimization Strategies

  • Temperature Control: Maintaining temperatures below 0°C during sulfonation prevents side reactions like ring sulfonation .

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance reaction rates in amination steps.

Physicochemical Properties

Physical Characteristics

  • Melting Point: 165–168°C (decomposes) .

  • Solubility: Sparingly soluble in water (0.2 mg/mL) but soluble in DMSO and DMF .

  • Stability: Stable under inert atmospheres but sensitive to UV light due to the nitro group.

Reactivity Profile

  • Electrophilic Substitution: The bromine atom undergoes Suzuki-Miyaura coupling with aryl boronic acids .

  • Nitro Reduction: Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, enabling further functionalization.

  • Sulfonamide Reactivity: The NH₂ group participates in acylations and alkylations, forming derivatives with enhanced bioactivity.

Applications in Medicinal Chemistry

Antimicrobial Activity

Preliminary studies indicate that the sulfonamide moiety inhibits bacterial dihydropteroate synthase (DHPS), a target in folate biosynthesis. Against E. coli, the compound exhibits an MIC of 32 µg/mL, comparable to sulfamethoxazole.

Materials Science Applications

Polymer Modification

Incorporating the compound into polyimide matrices enhances thermal stability (T₅% = 320°C) due to strong intermolecular interactions.

Electronic Materials

The electron-deficient aromatic core serves as a building block for n-type semiconductors, achieving electron mobilities of 0.12 cm²/V·s in thin-film transistors .

Future Research Directions

  • Pharmacological Optimization: Structure-activity relationship (SAR) studies to improve bioavailability.

  • Green Synthesis: Developing catalytic methods to reduce waste in sulfonation steps.

  • Advanced Materials: Exploring its role in organic photovoltaics and sensors.

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